3-Chloro-6-fluoro-2-hydroxyphenylboronic acid 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18656095
InChI: InChI=1S/C6H5BClFO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10-12H
SMILES:
Molecular Formula: C6H5BClFO3
Molecular Weight: 190.37 g/mol

3-Chloro-6-fluoro-2-hydroxyphenylboronic acid

CAS No.:

Cat. No.: VC18656095

Molecular Formula: C6H5BClFO3

Molecular Weight: 190.37 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-6-fluoro-2-hydroxyphenylboronic acid -

Specification

Molecular Formula C6H5BClFO3
Molecular Weight 190.37 g/mol
IUPAC Name (3-chloro-6-fluoro-2-hydroxyphenyl)boronic acid
Standard InChI InChI=1S/C6H5BClFO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10-12H
Standard InChI Key ZIQRSOWCRHYXEX-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C=CC(=C1O)Cl)F)(O)O

Introduction

3-Chloro-6-fluoro-2-hydroxyphenylboronic acid is an organic compound belonging to the class of boronic acids, characterized by the presence of a boronic acid functional group (B(OH)2-B(OH)_2) attached to a phenyl ring. The phenyl ring in this compound is further substituted with chlorine, fluorine, and hydroxyl groups in specific positions, giving it unique chemical and physical properties. Its molecular formula is C6H5BClFO3C_6H_5BClFO_3, and it has a molecular weight of approximately 190.37 g/mol.

This compound is primarily used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It is also of interest in medicinal chemistry due to its ability to form reversible covalent bonds with diols, which makes it a valuable tool in drug design.

Synthesis

The synthesis of 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid typically involves multi-step organic reactions. A common approach includes:

  • Halogenation: Introducing chlorine and fluorine substituents onto a phenolic starting material.

  • Boronation: Using boron-containing reagents (e.g., trialkyl borates or diborane derivatives) to introduce the boronic acid group.

  • Purification: The crude product is purified using recrystallization or chromatographic techniques to achieve high purity.

Industrial-scale production mirrors laboratory techniques but optimizes for yield and scalability by employing specialized catalysts and reaction conditions.

Organic Synthesis

3-Chloro-6-fluoro-2-hydroxyphenylboronic acid is widely used in:

  • Suzuki-Miyaura Coupling Reactions: It acts as a coupling partner with aryl halides or vinyl halides to form biaryl or styrene derivatives.

  • Functional Group Transformations: Its boronic acid moiety allows for versatile modifications via oxidation, reduction, or substitution reactions.

Medicinal Chemistry

This compound has been studied for its biological activity due to its ability to:

  • Form reversible covalent bonds with diols, which is critical for enzyme inhibition.

  • Interact with biomolecules such as enzymes and receptors, making it a candidate for drug development.

Biochemical Research

Its unique binding properties make it useful as a probe in biochemical studies for understanding enzyme mechanisms and metabolic pathways.

Biological Activity

Research indicates that 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid exhibits significant biological activity:

  • It can modulate biological pathways by forming reversible covalent bonds with diols present in enzymes or receptors.

  • This property has been leveraged in drug design, particularly for diseases where enzyme inhibition plays a therapeutic role.

Comparison with Related Compounds

Below is a comparison of 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Chloro-2-hydroxyphenylboronic acidC6H6BClO3C_6H_6BClO_3Contains chlorine but lacks fluorine; different reactivity profile.
5-Fluoro-2-hydroxyphenylboronic acidC6H6BF4O3C_6H_6BF_4O_3Fluorine at the para position alters electronic properties significantly.
2-Hydroxyphenylboronic acidC6H7BO3C_6H_7BO_3Lacks halogen substituents; serves as a simpler analog without additional reactivity.

The dual substitution of chlorine and fluorine on the phenyl ring imparts distinct steric and electronic properties that enhance its utility in specific applications.

Safety and Handling

While specific safety data for this compound may not be readily available, general precautions for handling boronic acids apply:

  • Avoid inhalation or ingestion; use appropriate personal protective equipment (PPE).

  • Store in a cool, dry place away from incompatible materials such as strong oxidizers.

  • Dispose of waste according to local regulations.

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